Ethyl 1-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfonyl]piperidine-4-carboxylate
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Overview
Description
Ethyl 1-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfonyl]piperidine-4-carboxylate is a complex organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triazolopyrimidines typically involves the annulation of pyrimidine moiety to a triazole ring or vice versa. One common method includes the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . Another approach involves the oxidation of aminopyrimidine Schiff bases under mild conditions using iron (III) chloride .
Industrial Production Methods
Industrial production of such compounds often employs microwave-mediated, catalyst-free synthesis methods. This eco-friendly approach involves the use of enaminonitriles and benzohydrazides, followed by a transamidation mechanism and nucleophilic addition with nitrile, leading to the formation of the target compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfonyl]piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like fuming nitric acid.
Reduction: Reduction reactions can be carried out using hydrogen in the presence of Raney nickel.
Substitution: Substitution reactions often involve the use of chloroacetaldehyde or 1-chloropropan-2-one.
Common Reagents and Conditions
Oxidation: Fuming nitric acid
Reduction: Hydrogen gas with Raney nickel
Substitution: Chloroacetaldehyde, 1-chloropropan-2-one
Major Products
The major products formed from these reactions include various triazolopyrimidine derivatives, which are often used as intermediates in further chemical synthesis .
Scientific Research Applications
Ethyl 1-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfonyl]piperidine-4-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. For example, it acts as an inverse agonist for RORγt and inhibits enzymes like PHD-1, JAK1, and JAK2 . These interactions lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-ylamine
- 2-Hydroxy-5,7-dimethyl-1,2,4-triazolopyrimidine
Uniqueness
Ethyl 1-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfonyl]piperidine-4-carboxylate is unique due to its sulfonyl group, which enhances its biological activity and functional group tolerance. This makes it a valuable compound in medicinal chemistry and material sciences .
Properties
Molecular Formula |
C15H21N5O4S |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
ethyl 1-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfonyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C15H21N5O4S/c1-4-24-13(21)12-5-7-19(8-6-12)25(22,23)15-17-14-16-10(2)9-11(3)20(14)18-15/h9,12H,4-8H2,1-3H3 |
InChI Key |
CJMDFPWXRRTBSV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=NN3C(=CC(=NC3=N2)C)C |
Origin of Product |
United States |
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